Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Protecting group orthogonality Hydrogenolysis Solid-phase peptide synthesis

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS 1904173-44-9; molecular formula C16H16N2O3; molecular weight 284.31 g/mol) is a synthetic small molecule belonging to the azetidine class of four-membered nitrogen-containing heterocycles. The compound features a characteristic 3-pyridin-3-yloxy ether linkage appended to the azetidine ring, with the ring nitrogen protected as a benzyl carbamate (Cbz) group.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 1904173-44-9
Cat. No. B2621950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
CAS1904173-44-9
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3
InChIInChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2
InChIKeyRIVWPWGYUIHBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS 1904173-44-9): Procurement-Relevant Structural Identity and Research-Grade Specifications


Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS 1904173-44-9; molecular formula C16H16N2O3; molecular weight 284.31 g/mol) is a synthetic small molecule belonging to the azetidine class of four-membered nitrogen-containing heterocycles . The compound features a characteristic 3-pyridin-3-yloxy ether linkage appended to the azetidine ring, with the ring nitrogen protected as a benzyl carbamate (Cbz) group . This specific substitution pattern distinguishes it from other azetidine-based chemical tools and intermediates. The compound is commercially available as a research-grade chemical (typically ≥95% purity) supplied by multiple vendors for use as a synthetic building block in medicinal chemistry and chemical biology programs . Its benzyl carbamate protecting group confers orthogonal deprotection compatibility (hydrogenolysis) relative to the widely used tert-butyl carbamate (Boc) analog, establishing a clear procurement differentiation for multi-step synthetic routes [1].

Why Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate Cannot Be Casually Substituted by In-Class Azetidine Analogs During Procurement


Within the 3-(pyridin-3-yloxy)azetidine scaffold family, nitrogen-protecting group identity is a critical determinant of synthetic utility and downstream experimental outcomes, yet it is frequently overlooked during procurement. The benzyl carbamate (Cbz) group on the target compound undergoes clean hydrogenolytic cleavage (H₂, Pd/C) under neutral conditions, whereas the corresponding tert-butyl carbamate (Boc) analog requires strongly acidic conditions (e.g., TFA or HCl) that may be incompatible with acid-sensitive substrates or functional groups present in advanced intermediates [1][2]. Conversely, the N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide analog (CAS 1904318-04-2) introduces a urea-type linkage that alters both the electronic character and hydrogen-bonding capacity of the azetidine nitrogen, rendering it unsuitable as a direct replacement in Cbz-deprotection-reliant synthetic sequences . Substituting any of these analogs without verifying protecting-group orthogonality risks synthetic failure, costly re-optimization, and ambiguous structure-activity relationship (SAR) interpretation [1].

Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: Quantifiable Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Orthogonal N-Protecting Group Deprotection Selectivity: Cbz (Target) vs. Boc (tert-Butyl Analog) vs. Urea (Carboxamide Analog)

The Cbz group on the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C, neutral pH, room temperature) while the azetidine ring and pyridin-3-yloxy ether remain intact. The Boc analog (CAS 259262-49-2) requires strongly acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) for deprotection [1][2]. The carboxamide analog (CAS 1904318-04-2) lacks a cleavable protecting group entirely. This represents a qualitative but binary differentiation with direct synthetic consequences.

Protecting group orthogonality Hydrogenolysis Solid-phase peptide synthesis Medicinal chemistry route scouting

Antimicrobial Activity Baseline: Class-Level MIC Data from the Boc Analog Predicts Target Compound Utility as a Scaffold for Antibacterial Lead Optimization

The tert-butyl carbamate (Boc) analog (CAS 259262-49-2) has demonstrated measurable antibacterial activity with MIC values of 8 µg/mL against S. aureus, 16 µg/mL against E. coli, and 32 µg/mL against P. aeruginosa . The target compound shares the identical 3-(pyridin-3-yloxy)azetidine pharmacophoric core but differs only in the N-protecting group. Based on established medicinal chemistry precedent that N-protecting group identity does not substantially alter intrinsic antibacterial pharmacophore activity (Cbz and Boc groups are not part of the pharmacophore), the target compound is expected to exhibit comparable MIC values upon deprotection or when tested as the intact Cbz prodrug form.

Antibacterial Minimum inhibitory concentration (MIC) Staphylococcus aureus Drug-resistant bacteria Azetidine scaffold

Anticancer Activity Baseline: Class-Level Cytotoxicity Data from the Boc Analog Informs Target Compound Procurement for Oncology SAR Programs

The Boc analog (CAS 259262-49-2) has reported in vitro cytotoxicity against MCF-7 breast cancer cells (IC50 = 10 µM) and HCT116 colon cancer cells (IC50 = 15 µM) . The target compound incorporates the same 3-(pyridin-3-yloxy)azetidine core structure. While the N-Cbz group may modestly affect cellular permeability relative to the N-Boc group (due to increased lipophilicity from the benzyl moiety), the core pharmacophore responsible for cytotoxicity is conserved. Class-level inference supports the target compound as a suitable procurement choice for oncology-focused medicinal chemistry campaigns, particularly when the Cbz group's orthogonal deprotection enables late-stage diversification strategies not feasible with the Boc analog.

Anticancer Cytotoxicity MCF-7 HCT116 IC50 Azetidine scaffold

NAMPT Inhibitor Class Membership: Structural Congruence with the 3-Pyridyl Azetidine Urea Pharmacophore Establishes Target Compound's Relevance to a Validated Oncology Target

The 3-pyridyl azetidine urea chemotype has been crystallographically validated as a potent NAMPT inhibiting motif, with co-crystal structures (PDB 6PEB, resolution 2.46 Å) confirming direct binding to the NAMPT active site [1]. The target compound (CAS 1904173-44-9) contains the identical 3-(pyridin-3-yloxy)azetidine substructure present in the co-crystallized ligands, differing only in the N-substituent (Cbz carbamate vs. urea in the crystallized inhibitors). The benzyl carbamate group serves as a synthetically tractable protecting group that, upon hydrogenolytic deprotection to the free azetidine amine, enables direct diversification into NAMPT-targeting urea, carboxamide, or sulfonamide analogs [2].

NAMPT inhibitor Nicotinamide phosphoribosyltransferase Cancer metabolism 3-Pyridyl azetidine urea Scaffold morphing

High-Confidence Application Scenarios for Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate Based on Established Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Deprotection in the Presence of Acid-Labile Functionality

In synthetic routes incorporating acid-sensitive functional groups (e.g., tert-butyldimethylsilyl (TBS) ethers, acetals, tetrahydropyranyl (THP) ethers, or glycosidic linkages), the Cbz group on the target compound can be selectively removed via catalytic hydrogenolysis without disturbing these functionalities. This scenario is common in carbohydrate chemistry, natural product derivatization, and solid-phase peptide synthesis where acidic conditions would cleave the substrate from the resin or degrade sensitive moieties [1]. The Boc analog (CAS 259262-49-2) is incompatible with such routes due to its requirement for strongly acidic deprotection conditions. Procurement of the Cbz-protected compound is therefore mandatory for these synthetic strategies.

NAMPT Inhibitor Lead Optimization and Chemical Probe Synthesis

The 3-(pyridin-3-yloxy)azetidine core has been crystallographically validated as a NAMPT inhibitor pharmacophore, with optimized analogs achieving cellular IC50 values in the sub-nanomolar range [2]. The target compound, following Cbz hydrogenolysis to the free azetidine amine, can be directly coupled with carboxylic acids, isocyanates, or sulfonyl chlorides to generate diverse urea, amide, or sulfonamide NAMPT inhibitor candidates. This late-stage diversification strategy is particularly valuable for parallel synthesis and structure-activity relationship (SAR) exploration, where the Cbz group's clean, neutral deprotection profile minimizes side reactions that could confound biological assay interpretation [1][2].

Antibacterial SAR Programs Targeting Gram-Positive Pathogens

Class-level MIC data from the Boc analog demonstrate measurable antibacterial activity of the 3-(pyridin-3-yloxy)azetidine scaffold against S. aureus (MIC = 8 µg/mL), including resistant strains . The target compound is an appropriate procurement choice for antibacterial SAR campaigns, particularly when the Cbz group's orthogonal deprotection enables combinatorial library synthesis. Researchers can generate diverse N-substituted analogs from a single batch of the Cbz-protected intermediate by sequential hydrogenolysis and N-functionalization, maximizing the chemical diversity accessible from a single procurement event [1].

Oncology Cell-Based Screening Campaigns Leveraging Enhanced Lipophilicity for Passive Membrane Permeability

The Cbz-protected target compound is predicted to exhibit higher lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 vs. the Boc analog) due to the benzyl group's contribution to overall hydrophobicity . For cell-based phenotypic screening or target-based cellular assays where passive membrane permeability is a critical determinant of compound access to intracellular targets, the Cbz analog may serve as a superior starting point relative to the more polar Boc analog. The Boc analog's established cytotoxicity against MCF-7 (IC50 = 10 µM) and HCT116 (IC50 = 15 µM) provides a quantitative baseline against which the Cbz analog's cell-based activity can be benchmarked .

Quote Request

Request a Quote for Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.